2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol

Hydrogen-bond donor count Drug-likeness Physicochemical property

2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol (IUPAC: cyclobutyl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone) is a synthetic small-molecule building block belonging to the N-acylpiperazine-ethanol class, with molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol. The compound features a piperazine core simultaneously functionalized with a cyclobutanecarbonyl amide at N-1 and a 2-hydroxyethyl chain at N-4, distinguishing it from simpler mono-substituted piperazine analogs that lack this dual-substituent architecture.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1155608-91-5
Cat. No. B1418502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol
CAS1155608-91-5
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CCN(CC2)CCO
InChIInChI=1S/C11H20N2O2/c14-9-8-12-4-6-13(7-5-12)11(15)10-2-1-3-10/h10,14H,1-9H2
InChIKeyBPRHVHXPVDHLLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol (CAS 1155608-91-5): Chemical Identity and Procurement Baseline


2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol (IUPAC: cyclobutyl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone) is a synthetic small-molecule building block belonging to the N-acylpiperazine-ethanol class, with molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol [1]. The compound features a piperazine core simultaneously functionalized with a cyclobutanecarbonyl amide at N-1 and a 2-hydroxyethyl chain at N-4, distinguishing it from simpler mono-substituted piperazine analogs that lack this dual-substituent architecture . It is commercially supplied by multiple vendors at purities of 95–98% (Enamine EN300-91790, Chemscene CS-0467592, Leyan 1538259, MolCore) and is cataloged as a research-use-only intermediate in the Enamine REAL database and PubChem (CID 43416224) [2].

Why Generic Piperazine-ethanol Analogs Cannot Substitute for 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol in Lead-Optimization Campaigns


Substituting 2-(4-cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol with simpler piperazine-ethanol analogs (e.g., 2-(piperazin-1-yl)ethan-1-ol, CAS 103-76-4) or mono‑substituted cyclobutanecarbonyl piperazines (e.g., 1-cyclobutanecarbonylpiperazine, CAS 64579-67-5) eliminates the specific dual‑substituent architecture that governs both molecular recognition and physicochemical properties simultaneously [1]. SAR evidence from the hydroxyethylpiperazine class demonstrates that the nature of the N‑1 substituent modulates receptor affinity by up to 100‑fold, while the hydroxyethyl group contributes essential hydrogen‑bond donor capacity (HBD = 1) that is absent in des‑hydroxyethyl analogs (HBD = 0) [2]. Furthermore, the cyclobutanecarbonyl amide confers distinct conformational rigidity and metabolic stability compared to directly‑attached cyclobutyl (e.g., 2-(4-cyclobutylpiperazin-1-yl)ethan-1-ol), N‑benzyl, or N‑methyl congeners, meaning that even structurally close analogs cannot recapitulate the same binding pose, solubility profile, or off‑rate kinetics without experimental re‑validation .

Quantitative Differentiation Evidence for 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol Versus Closest Analogs


Hydrogen-Bond Donor Count Differentiates Target Compound from Des-Hydroxyethyl Analog 1-Cyclobutanecarbonylpiperazine

The target compound carries one hydrogen-bond donor (the hydroxyethyl –OH), whereas 1-cyclobutanecarbonylpiperazine (CAS 64579-67-5) has zero HBDs. This quantitative difference directly impact solubility, permeability, and target engagement profiles [1].

Hydrogen-bond donor count Drug-likeness Physicochemical property

Rotatable Bond Count and Conformational Flexibility Comparison with N-Benzylpiperazine-ethanol Analog

The target compound possesses 3 rotatable bonds, whereas 2-(4-benzylpiperazin-1-yl)ethan-1-ol contains 4 rotatable bonds (additional benzylic carbon). The lower rotatable bond count in the target compound reduces conformational entropy penalty upon target binding, a factor correlated with improved binding affinity (estimated ΔΔG ≈ 0.5–1.0 kcal/mol per constrained rotatable bond) [1].

Conformational flexibility Rotatable bonds Entropic penalty

Hydrogen Bond Acceptor Count and Molecular Recognition Distinction from N-Methylpiperazine-ethanol

The target compound has 3 hydrogen-bond acceptors (amide carbonyl O, piperazine N, hydroxyl O), versus 2-(4-methylpiperazin-1-yl)ethan-1-ol which has only 2 (piperazine N and hydroxyl O). The additional carbonyl oxygen increases both HBA count and topological polar surface area (tPSA ≈ 44 Ų for target vs. ≈ 27 Ų for the methyl analog), influencing blood-brain barrier penetration potential and solubility [1].

Hydrogen-bond acceptor count Amide functionality Polar surface area

Commercial Purity Tiering Across Vendors for Reproducible Procurement

Commercially available purity levels vary among suppliers: Chemscene (CS-0467592) offers ≥98%, Leyan (Cat. 1538259) offers 98%, MolCore offers ≥97%, and Enamine (EN300-91790) offers 95% . For fragment-based screening or sensitive biochemical assays, a 3% purity differential (95% vs. 98%) can introduce significant variability in IC50 determinations, particularly when impurities act as pan-assay interference compounds (PAINS) [1].

Purity Procurement quality Batch consistency

Research and Industrial Application Scenarios for 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol Based on Differentiated Properties


Fragment-Based Lead Discovery (FBLD) Requiring an Amide-Containing Piperazine Scaffold

The dual-substituent architecture (amide + hydroxyethyl) provides a defined hydrogen-bonding network (HBA = 3, HBD = 1) suitable for fragment screening against targets with complementary donor/acceptor patterns, such as kinases, proteases, or GPCRs. The cyclobutanecarbonyl amide offers conformational rigidity absent in N-alkyl piperazines, while the hydroxyethyl group supplies a vector for further chemical elaboration or water-mediated interactions [1].

Synthesis of Sigma-1 Receptor Ligands via Piperazine Scaffold Elaboration

Class-level evidence indicates that N-acylpiperazine derivatives bearing hydrophobic N-substituents (including cyclobutanecarbonyl) display sigma receptor affinity. The target compound's pre-installed hydroxyethyl handle facilitates late-stage diversification (e.g., esterification, etherification, or mesylation for substitution) to fine-tune sigma-1 vs. sigma-2 selectivity [2]. This avoids de novo synthesis of the core scaffold for every analog.

Kinase Inhibitor Probe Development Prioritizing Reduced Rotatable Bond Count

In kinase drug discovery, compounds with ≤3 rotatable bonds show improved ligand efficiency. With only 3 rotatable bonds, the target compound is pre-organized for binding to a flat, ATP-competitive site, minimizing the entropic penalty relative to more flexible N-benzyl (4 rotatable bonds) or N-alkyl chain analogs. This feature supports fragment-to-lead optimization campaigns where ligand efficiency metrics are critical [3].

Quote Request

Request a Quote for 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.